1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Description
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is a triazole-based acyl chloride with a benzyl substituent at the N1 position and a methyl group at the C5 position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like oxadiazoles and pyridineamide derivatives . Its reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic substitutions with amines, alcohols, or tetrazoles .
Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYWQTXJOLVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477502 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664351-09-1 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent-Mediated Carbonylation
A patented method outlines the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which serve as precursors to the target acyl chloride. The process begins with 1-benzyl-4,5-dibromo-1H-1,2,3-triazole (II ), which undergoes sequential Grignard reactions:
Step 1: Bromine Substitution
- II is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at −78°C to 0°C.
- Isopropylmagnesium chloride (i-PrMgCl) is added to replace one bromine atom, forming 1-benzyl-4-bromo-1H-1,2,3-triazole (III ).
- Critical parameters:
- Molar ratio of II to i-PrMgCl: 1:0.8–1.5
- Reaction time: 0.5–2 hours
Step 2: Carbon Dioxide Insertion
Step 3: Chlorination with Thionyl Chloride
| Parameter | Value/Detail | Source |
|---|---|---|
| Precursor | 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | |
| Solvent | THF/MeTHF | |
| Temperature Range | −78°C to 50°C | |
| Final Yield (Carboxylic Acid) | 53–61% | |
| Chlorination Agent | SOCl₂ |
Direct Chlorination of Carboxylic Acid Precursors
The carboxylic acid derivative (CAS: 54698-60-1) is a direct precursor to the target compound. Crystallographic studies confirm its structure, with the triazole and benzyl rings oriented perpendicularly (89.5° dihedral angle). Chlorination proceeds via:
Reaction Setup
Optimization Insights
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Chlorination Agent | SOCl₂ (1.5–2 eq.) | |
| Solvent | DCM | |
| Reaction Time | 6–8 hours | |
| Yield | 85–92% |
Regioselective Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route:
Azide Preparation
Cycloaddition
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | CuI/ascorbic acid | |
| Solvent | H₂O/THF | |
| Temperature | 60°C | |
| Yield | 75–91% |
Critical Analysis of Methodologies
Efficiency and Scalability
- Grignard Route : Suitable for large-scale production but requires cryogenic conditions, increasing operational costs.
- Direct Chlorination : Economical for small batches but generates corrosive HCl gas.
- Click Chemistry : Scalable with aqueous conditions but necessitates strict control over copper residues.
Purity and Byproduct Management
- Grignard Method : Brominated byproducts (IV ) necessitate column chromatography, reducing yield.
- SOCl₂ Chlorination : Residual thionyl chloride is removed via azeotropic distillation with toluene.
Industrial Applications and Challenges
This compound is pivotal in synthesizing antifungal agents and polymer additives. However, challenges persist:
Chemical Reactions Analysis
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules,
Biological Activity
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (C₁₁H₁₀ClN₃O) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anti-cholinesterase agent, antiviral activity, and other pharmacological effects.
- Molecular Formula : C₁₁H₁₀ClN₃O
- Molecular Weight : 235.67 g/mol
- Melting Point : 94–95 °C
- Storage Conditions : Refrigerated
1. Anti-Cholinesterase Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound has shown promising results in inhibiting BuChE, a target for Alzheimer's disease treatment.
Key Findings :
- The compound demonstrated strong binding affinity to the active site of BuChE.
- Molecular docking studies indicated significant interactions with key amino acid residues in the enzyme's active site, enhancing its inhibitory potency .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound | 23.44 | Noncompetitive |
2. Antiviral Activity
The antiviral properties of triazole derivatives have been explored in various studies. For instance, related compounds have shown effectiveness against influenza viruses.
Case Study :
A study assessed the virucidal activity of triazole-containing derivatives against influenza strains A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1). Results indicated that certain triazoles could reduce viral infectivity significantly.
| Compound | Viral Strain | Reduction in Infectivity (%) |
|---|---|---|
| Triazole Derivative 1 | H3N2 | 90% |
| Triazole Derivative 2 | H1N1 | 85% |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cholinesterase Inhibition : The compound inhibits cholinesterases by binding to the enzyme's active site, preventing acetylcholine breakdown and enhancing cholinergic signaling.
- Antiviral Mechanism : The exact mechanism for antiviral activity is still under investigation but is believed to involve interference with viral replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The triazole core’s substituents significantly influence physical properties and reactivity. Key analogs include:
Key Observations:
- The bromobenzyl analog (CAS 952182-50-2) exhibits a higher molecular weight (314.57) and decomposition temperature (132°C) due to bromine’s steric and electronic effects .
- The phenyl-substituted variant (CAS 36401-55-5) has a lower melting point (104–105°C), suggesting weaker intermolecular forces compared to the benzyl derivative .
Reaction with Tetrazoles
- Benzyl derivative : Reacts with 5-substituted tetrazoles at 60°C within 30 minutes to form 1,3,4-oxadiazoles .
- Phenyl derivative : Similar reactivity but forms oxadiazoles with phenyl substituents, influencing electronic properties of the final product .
- Bromobenzyl derivative : Likely slower reactivity due to bromine’s electron-withdrawing effect, though specific data are unavailable .
Acylation Reactions
Q & A
Q. Advanced
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
- Catalyst selection : Use K₂CO₃ as a base in nucleophilic substitution steps (e.g., for benzyl group introduction) .
- Purification : Column chromatography with ethyl acetate/hexane gradients improves purity (>95%) .
How is the compound’s biological activity evaluated in preclinical studies?
Q. Advanced
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
- Antifungal screening : Use Candida albicans models with fluconazole as a positive control .
- Enzyme inhibition : Assess α-glucosidase or lipase activity via spectrophotometric methods .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., carbonyl chloride’s electrophilicity) .
- Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51 for antifungal activity) .
What safety protocols are essential when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of HCl gas during synthesis .
- Protective gear : Wear nitrile gloves and goggles due to corrosive and moisture-sensitive properties .
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
How do substituent variations impact reactivity and bioactivity?
Q. Advanced
- Benzyl group modifications : Electron-withdrawing substituents (e.g., –Cl, –NO₂) enhance electrophilicity, improving cross-coupling reactivity .
- Methyl vs. ethyl groups : Larger alkyl chains reduce solubility but may increase lipophilicity for membrane penetration in antimicrobial assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
